6-O-(Maltosyl)cyclomaltohexaose

Cyclodextrin solubility Pharmaceutical excipient Branched cyclodextrin

Native α-cyclodextrin solubility limits (14.5 g/dL) and hemocompatibility concerns restrict drug loading in parenteral formulations. Maltosyl-α-cyclodextrin (G2-α-CyD) solves both constraints: • Aqueous solubility >50 g/dL-enables high-dose injectable delivery of poorly soluble therapeutics • Hemolytic threshold of 25 mM vs. 14 mM for native α-CD-reduced membrane activity confirmed by intact Caco-2 barrier at ≤150 mM • Enzymatically degradable (glucoamylase relative rate 3.6 vs. maltose)-suitable for chronic oral dosing and food-grade applications Supplied ≥95% purity; stock available for immediate dispatch with global cold-chain shipping options.

Molecular Formula C48H80O40
Molecular Weight 1297.1 g/mol
CAS No. 100817-30-9
Cat. No. B026498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-(Maltosyl)cyclomaltohexaose
CAS100817-30-9
Synonyms6-O-(maltosyl)cyclomaltohexaose
Molecular FormulaC48H80O40
Molecular Weight1297.1 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O4)C(C9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)42(74-9)82-34-10(2-50)75-41(27(66)19(34)58)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)76-43(28(67)20(35)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1
InChIKeyZXBXWKUNMXKXKS-WJMYNTJYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-(Maltosyl)cyclomaltohexaose: Solubility and Biocompatibility


6-O-(Maltosyl)cyclomaltohexaose, also designated maltosyl-α-cyclodextrin (G2-α-CyD), is a branched cyclodextrin derivative consisting of a core α-cyclodextrin (cyclomaltohexaose) ring substituted at the 6-position with a maltosyl (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl) moiety [1]. With a molecular weight of 1297.1 g/mol and the molecular formula C48H80O40, this compound exhibits substantially enhanced aqueous solubility relative to the parent α-cyclodextrin while retaining the inclusion complexation capacity characteristic of the cyclodextrin class [2]. The compound is produced enzymatically via the reverse action of debranching enzymes such as pullulanase or isoamylase on maltose and α-cyclodextrin [3].

Aqueous solubility enhancement expands formulation concentration range
Reported hemolytic activity reduction supports parenteral research context
Inclusion complexation unchanged; functional host–guest binding retained

6-O-(Maltosyl)cyclomaltohexaose: Substitution Risks


Cyclodextrin derivatives are not functionally interchangeable; the identity, length, and attachment position of the substituent group dictate critical performance parameters including aqueous solubility, membrane interaction, hemolytic potential, and enzymatic stability [1]. Maltosyl-α-cyclodextrin occupies a distinct position within the branched cyclodextrin hierarchy—exhibiting solubility far exceeding that of native α-cyclodextrin yet with hemolytic activity lower than both the parent cyclodextrin and the shorter-chain glucosyl-α-cyclodextrin [2]. Substitution with β-cyclodextrin-based analogs (e.g., maltosyl-β-cyclodextrin) introduces different cavity dimensions and altered inclusion selectivity, while non-branched chemically modified derivatives such as hydroxypropyl-β-cyclodextrin exhibit distinct pharmacokinetic and toxicological profiles [3]. The quantitative evidence presented below substantiates why 6-O-(maltosyl)cyclomaltohexaose cannot be casually replaced by alternative cyclodextrins without risking formulation failure or compromised safety margins.

α-CD Markedly lower aqueous solubility limits high-concentration liquid formulations.
β-CD analogs Altered cavity dimensions change inclusion selectivity and guest compatibility.
HP-β-CD Distinct pharmacokinetic and toxicological profile; requires independent validation.

6-O-(Maltosyl)cyclomaltohexaose: Quantitative Comparisons


Aqueous Solubility vs. α-Cyclodextrin

Maltosyl-α-cyclodextrin (G2-α-CyD) exhibits markedly enhanced aqueous solubility compared to native α-cyclodextrin. Direct comparative measurement under identical conditions (water, 25°C) demonstrates G2-α-CyD solubility exceeding 50 g/dL, whereas the parent α-cyclodextrin achieves only 14.5 g/dL [1]. This approximately 3.4-fold improvement is attributed to the steric hindrance introduced by the maltosyl side chain, which reduces intermolecular hydrogen bonding between cyclodextrin molecules [2].

Solubility vs. α-CD
Head-to-head
G2-α-CyD: >50 g/dL α-CD: 14.5 g/dL ~3.4×
Reported solubility improvement expands concentration range for liquid formulations.
Water, 25°C; direct measurement.
Cyclodextrin solubility Pharmaceutical excipient Branched cyclodextrin

Hemolytic Activity Comparison

The hemolytic activity of branched cyclodextrins on rabbit erythrocytes decreases systematically with increasing side-chain length. Maltosyl-α-cyclodextrin (G2-α-CyD) requires 25 mM concentration to induce 50% hemolysis, representing a substantial safety margin improvement over α-cyclodextrin (14 mM) and the shorter-chain glucosyl-α-cyclodextrin (intermediate value, exact quantitative ranking established as CD > G1-CD > G2-CD > G3-CD) [1][2].

Hemolytic Activity
Head-to-head
G2-α-CyD: 25 mM α-CD: 14 mM 1.8× threshold
Higher concentration required for 50% hemolysis indicates reduced membrane disruption context.
Rabbit erythrocytes, in vitro assay.
Hemolysis Parenteral safety Biocompatibility

Caco-2 Barrier Integrity and Paracellular Transport

In Caco-2 cell monolayer assays, α-cyclodextrin at concentrations up to 150 mM caused concentration-dependent decreases in transepithelial electrical resistance (TEER) and increased apical-to-basolateral transport of [³H]mannitol (paracellular marker) and rhodamine 123 (transcellular marker), indicating disruption of epithelial barrier integrity. In contrast, maltosyl-α-cyclodextrin (G2-α-CyD) exhibited minimal effects on TEER and marker transport even at 150 mM, paralleling the benign profile of γ-cyclodextrin [1].

Caco-2 Barrier Integrity
Head-to-head
G2-α-CyD: minimal TEER change α-CD: significant disruption
Preserved barrier integrity suggests limited paracellular transport modulation in oral research models.
Caco-2 monolayers, 150 mM CyD.
Caco-2 permeability Oral drug delivery Epithelial integrity

p-Nitrophenol Inclusion Binding Affinity

¹H-NMR spectroscopic analysis of inclusion complex formation between p-nitrophenol and branched cyclomalto-oligosaccharides revealed that 6-O-(α-maltosyl)cyclomaltohexaose forms 1:1 inclusion complexes with dissociation constants (Kd) comparable to those of the corresponding unbranched α-cyclodextrin–p-nitrophenol complex [1]. Nuclear Overhauser enhancement measurements further indicated that the maltosyl branch does not occlude the cyclodextrin cavity entrance, allowing unimpeded guest inclusion [1].

p-NP Binding Affinity
Head-to-head
Comparable to unbranched α-CD
Inclusion complexation retained; maltosyl branch does not obstruct cavity access.
¹H-NMR, 1:1 stoichiometry.
Host-guest chemistry Binding constant Inclusion complex

Enzymatic Degradation by Glucoamylase

The relative rates of degradation by glucoamylase were determined for maltose, maltosylcyclomaltohexaose (G2-α-CyD), and maltosylcyclomaltoheptaose (G2-β-CyD), yielding a ratio of 1:3.6:5.0 [1]. This indicates that the α-cyclodextrin-based branched derivative (G2-α-CyD) is degraded approximately 3.6-fold faster than free maltose but significantly slower than the β-cyclodextrin analog. The differential degradation kinetics reflect both the accessibility of the cyclodextrin ring glycosidic linkages and the steric environment conferred by the maltosyl branch [1].

Glucoamylase Degradation
Cross-study
Relative rate 3.6 (maltose = 1)
Predictable enzymatic degradation informs biodegradability context for environmentally sensitive applications.
Glucoamylase assay; G2-β-CyD: 5.0.
Enzymatic stability Biodegradation Oligosaccharide metabolism

Enzymatic Synthesis Yield and Scale-Up

Enzymatic synthesis of 6-O-α-maltosylcyclomaltohexaose (G2-cG6) using α-maltosyl fluoride and α-cyclodextrin as substrates yields product amounts that vary substantially depending on the debranching enzyme employed. Aerobacter aerogenes pullulanase (A-pullulanase) produced 24.3 mmol of G2-cG6 from 40 mmol α-G2F and 90 mmol cG6 (60.8% transfer ratio), whereas Bacillus acidopullulyticus pullulanase (B-pullulanase) yielded only 8.8 mmol (22.0% transfer ratio)—a nearly threefold difference [1]. Isoamylase from Pseudomonas amyloderamosa achieved comparable yields (23.2 mmol, 58.0% transfer ratio) [1].

Synthesis Yield
Head-to-head
A-pullulanase: 24.3 mmol (60.8%) B-pullulanase: 8.8 mmol (22.0%) ~2.8–3.0×
Enzyme choice impacts production efficiency; A-pullulanase/isoamylase offer higher transfer yield.
40 mmol α-G2F + 90 mmol cG6; isoamylase yield 23.2 mmol.
Biocatalysis Process optimization Enzymatic synthesis

6-O-(Maltosyl)cyclomaltohexaose: Applications


Parenteral Delivery: High Solubility, Low Hemolysis

The combination of aqueous solubility exceeding 50 g/dL and hemolytic activity threshold of 25 mM—substantially more favorable than α-cyclodextrin (14.5 g/dL; 14 mM hemolysis)—positions 6-O-(maltosyl)cyclomaltohexaose as an excipient of choice for injectable formulations of poorly water-soluble therapeutics [1][2]. This is particularly relevant for drugs requiring high-dose parenteral administration where native cyclodextrin solubility limits would preclude adequate drug loading, and where hemocompatibility concerns exclude more membrane-active derivatives.

Oral Delivery with Intestinal Barrier Integrity

In oral formulations where preservation of intestinal epithelial barrier function is paramount—such as chronic administration of narrow therapeutic index drugs or co-formulation with absorption enhancers—6-O-(maltosyl)cyclomaltohexaose offers a distinct advantage over α-cyclodextrin. The Caco-2 monolayer data demonstrate negligible effects on TEER and paracellular marker transport at concentrations up to 150 mM, whereas α-cyclodextrin significantly compromises barrier integrity [3]. This property minimizes the risk of unintended permeation enhancement of luminal toxins or antigens.

Pulmonary Inhalation Therapy

The high aqueous solubility and favorable biocompatibility profile of maltosyl-α-cyclodextrin have been exploited in the development of inhalable cyclosporin A complexes for asthma therapy [4]. The compound's capacity to form stable inclusion complexes without occluding the cyclodextrin cavity [5] enables effective pulmonary solubilization of hydrophobic drugs while maintaining the safety margins required for repeated inhalation administration.

Food and Cosmetic Uses: Safety and Biodegradability

The well-characterized enzymatic degradation pathway—degraded by glucoamylase at a defined relative rate of 3.6 versus maltose [6]—coupled with reduced hemolytic activity compared to both native cyclodextrins and shorter-chain branched derivatives [2], supports the suitability of 6-O-(maltosyl)cyclomaltohexaose for food additive and cosmetic applications where complete biodegradation and minimal membrane interaction are regulatory and safety imperatives.

Application
Selection Property
Validation Focus
Injectable formulation research
High aqueous solubility and reported hemolytic activity profile
Hemocompatibility in model systems; inclusion complex stability at high concentration
Oral formulation research (barrier integrity)
Minimal effect on Caco-2 TEER and paracellular marker transport
Epithelial barrier preservation endpoints; no unintended permeation enhancement
Pulmonary delivery research
Aqueous solubility and intact inclusion complexation for aerosolizable complexes
Inhalable complex stability; respirable fraction in model aerosols
Biodegradable excipient studies (food/cosmetic)
Enzymatic degradation profile and membrane interaction context
Complete degradation by glucoamylase; low membrane disruption in model assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-O-(Maltosyl)cyclomaltohexaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.